2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl group, an oxazole ring, and a phenol moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple stepsCommon reagents used in these reactions include trifluoromethyl iodide, dimethoxybenzene, and various catalysts to facilitate the formation of the oxazole ring .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Scientific Research Applications
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Shares the dimethoxyphenyl group but differs in the presence of a quinoline ring instead of an oxazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and a dimethoxyphenyl group, showing different biological activities.
Properties
Molecular Formula |
C22H20F3NO5 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C22H20F3NO5/c1-12(2)11-30-14-6-7-15(16(27)10-14)20-19(21(26-31-20)22(23,24)25)13-5-8-17(28-3)18(9-13)29-4/h5-10,27H,1,11H2,2-4H3 |
InChI Key |
SMFFDQTZIAORDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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